2-(Pyridin-2-yl)-n-(thiophen-2-ylmethyl)ethanamine
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Overview
Description
2-(PYRIDIN-2-YL)ETHYLAMINE: is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-2-YL)ETHYLAMINE typically involves the condensation of pyridine and thiophene derivatives. One common method is the reaction of 2-(pyridin-2-yl)ethanol with thiophen-2-ylmethanamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Both the pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(PYRIDIN-2-YL)ETHYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .
Biology
In biological research, this compound is investigated for its potential as a ligand in coordination chemistry, which can lead to the development of new metal-based drugs and catalysts .
Medicine
Medicinally, the compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, 2-(PYRIDIN-2-YL)ETHYLAMINE is explored for its use in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-(PYRIDIN-2-YL)ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(PYRIDIN-2-YL)ETHYLAMINE: shares similarities with other heterocyclic compounds, such as:
Uniqueness
What sets 2-(PYRIDIN-2-YL)ETHYLAMINE apart is its dual functionality, combining the properties of both pyridine and thiophene rings. This unique structure allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
CAS No. |
6973-67-7 |
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Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-2-7-14-11(4-1)6-8-13-10-12-5-3-9-15-12/h1-5,7,9,13H,6,8,10H2 |
InChI Key |
APEACHBNZNBVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CC=CS2 |
Origin of Product |
United States |
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